molecular formula C8H9FOS B1345342 (5-Fluoro-2-methoxyphenyl)methanethiol

(5-Fluoro-2-methoxyphenyl)methanethiol

Cat. No.: B1345342
M. Wt: 172.22 g/mol
InChI Key: NMQGIZBZUAOIHA-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methoxyphenyl)methanethiol is a fluorinated aromatic thiol characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position, a fluorine atom at the 5-position, and a methanethiol (-CH₂SH) functional group. The methoxy group acts as an electron-donating substituent, while the fluorine atom exerts an electron-withdrawing effect, creating a unique electronic environment that influences reactivity, stability, and intermolecular interactions. Thiols like this compound are critical in organic synthesis, pharmaceuticals, and materials science due to their nucleophilic -SH group, which participates in disulfide bond formation and metal coordination.

Properties

Molecular Formula

C8H9FOS

Molecular Weight

172.22 g/mol

IUPAC Name

(5-fluoro-2-methoxyphenyl)methanethiol

InChI

InChI=1S/C8H9FOS/c1-10-8-3-2-7(9)4-6(8)5-11/h2-4,11H,5H2,1H3

InChI Key

NMQGIZBZUAOIHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CS

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Synthetic Accessibility : The synthesis of this compound likely involves multi-step halogenation and etherification processes, whereas (2-Fluorophenyl)methanethiol can be prepared via direct fluorination, explaining its broader commercial availability .
  • Stability: Thiols are prone to oxidation, forming disulfides. The electron-withdrawing fluorine substituent may stabilize the -SH group in this compound, reducing oxidation rates compared to non-fluorinated analogues like phenylmethanethiol.

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